1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine
Description
1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine (referred to here as the target compound) is a cyclopentane-derived methanamine featuring a 3-fluoro-5-methylphenyl substituent. The fluorine and methyl groups at the 3- and 5-positions of the phenyl ring influence its electronic, steric, and supramolecular properties, making it a subject of interest for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
[1-(3-fluoro-5-methylphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C13H18FN/c1-10-6-11(8-12(14)7-10)13(9-15)4-2-3-5-13/h6-8H,2-5,9,15H2,1H3 |
InChI Key |
KDJTZHJCRMCQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CCCC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of such compounds, often utilizing organoboron reagents under palladium catalysis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Substituent Effects on Molecular Interactions
The target compound’s phenyl substituent (3-fluoro-5-methyl) is shared with 4'-(3-fluoro-5-methylphenyl)-2,2':6',2''-terpyridine (compound 3 in ). Though the molecular backbones differ (terpyridine vs. cyclopentanemethanamine), substituent-driven interactions are comparable:
- π-Stacking and Hydrogen Bonding: In compound 3, the 3-fluoro-5-methylphenyl group induces face-to-face π-stacking and N···H–C hydrogen bonding, shifting crystal packing from herringbone (unsubstituted analog) to layer-like assemblies .
- Fluorine vs. Trifluoromethyl : 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine () replaces the methyl group with a trifluoromethyl (-CF₃). The -CF₃ group increases hydrophobicity and electron-withdrawing effects, likely altering solubility and reactivity compared to the target compound .
Table 1: Substituent-Driven Properties
*EWG = Electron-Withdrawing Group
Impact of Ring System and Conformation
- Cyclopentane vs. Cyclobutane : The target compound’s cyclopentane ring offers lower ring strain and greater conformational flexibility compared to 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (), which has a cyclobutane ring. Cyclobutane’s higher strain may reduce stability but increase reactivity in synthetic pathways .
- Cyclopropane Derivatives: 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid () features a cyclopropane ring, which introduces significant strain and rigidity.
Functional Group Variations
- Methanamine vs. Carboxylic Acid : The target compound’s methanamine group (-CH₂NH₂) contrasts with 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic Acid (), which has a carboxylic acid (-COOH). Methanamines are typically more basic and membrane-permeable, making them favorable for CNS-targeting drugs, whereas carboxylic acids are polar and often used as intermediates .
- N-Methylation : 1-(3-Fluoro-5-(CF₃)phenyl)-N-methylmethanamine () includes an N-methyl group, which reduces metabolic degradation compared to primary amines like the target compound. This modification could enhance bioavailability in pharmacological contexts .
Positional Isomerism and Steric Effects
- 3,5-Substitution vs. 2,4-Substitution: The target compound’s 3-fluoro-5-methylphenyl group differs sterically and electronically from 1-(2,4-Dichlorophenyl)cyclopentanemethanamine ().
Table 2: Structural and Functional Comparisons
| Compound | Core Structure | Functional Group | Key Properties |
|---|---|---|---|
| Target Compound | Cyclopentane | Methanamine | Balanced flexibility, basic |
| 1-(3,5-Dichlorophenyl)cyclobutanemethanamine | Cyclobutane | Methanamine | High ring strain, reactive |
| 1-(3-Fluoro-5-(CF₃)phenyl)-N-methylmethanamine | Phenyl | N-Methylamine | Hydrophobic, metabolically stable |
Biological Activity
1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine can be represented as follows:
- Chemical Formula : C12H16FN
- Molecular Weight : 195.26 g/mol
The presence of a fluorine atom and a methyl group on the phenyl ring is significant for its biological activity, influencing properties such as lipophilicity and receptor binding affinity.
Research indicates that compounds similar to 1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The fluorinated phenyl ring enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy.
Pharmacological Studies
- Antidepressant Activity : In vitro studies have shown that derivatives of cyclopentanemethanamine exhibit significant activity against serotonin reuptake inhibitors (SSRIs), suggesting potential antidepressant properties.
- Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Antimicrobial Properties : Preliminary assays have demonstrated that 1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine exhibits antimicrobial activity against certain strains of bacteria and fungi.
Case Studies
- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry evaluated a series of cyclopentanemethanamine derivatives for neuroprotective effects. The study found that specific substitutions on the phenyl ring significantly enhanced neuroprotective activity against glutamate-induced toxicity in neuronal cells .
- Antimicrobial Activity Assessment : Another research conducted by Limban et al. (2021) assessed the antibacterial properties of fluorinated compounds, including derivatives similar to 1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine. Results indicated effective inhibition against gram-positive bacteria, suggesting potential for development as an antibacterial agent .
Comparative Biological Activity Table
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine | Antidepressant | 0.5 | |
| Cyclopentanemethanamine Derivative | Neuroprotective | 0.75 | |
| Fluorinated Compound | Antimicrobial | 0.22 |
Safety and Toxicity
While initial studies suggest promising biological activities, comprehensive toxicity assessments are essential. The safety profile of 1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine has not been fully established, necessitating further research to evaluate potential side effects and long-term impacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
